

# AVN-322: A Technical Guide for Researchers

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## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Avn-322      |
| CAS No.:       | 1194574-68-9 |
| Cat. No.:      | B605704      |

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**AVN-322** is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT<sub>6</sub>) receptor, developed by Avineuro Pharmaceuticals Inc. It has been investigated for its potential therapeutic applications in neurocognitive disorders, including Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

## Chemical Structure and Physicochemical Properties

**AVN-322** is a complex heterocyclic compound. Its chemical identity and general properties are summarized below.

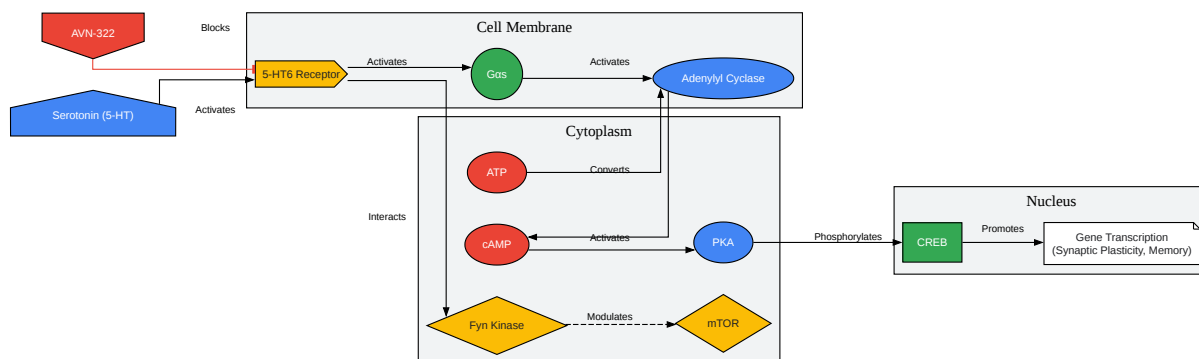
| Identifier       | Value   |
|------------------|---|
| IUPAC Name       | 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0 <sup>2,6</sup> ]trideca-1(9),3,5,7-tetraen-4-amine hydrochloride |
| CAS Number       | 1194574-68-9 (hydrochloride); 1194574-33-8 (free base)  |
| Chemical Formula | C <sub>17</sub> H <sub>20</sub> ClN <sub>5</sub> O <sub>2</sub> S   |
| Molecular Weight | 393.89 g/mol  |
| SMILES           | <chem>CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl</chem>  |
| InChI Key        | HLQZXWFRTGIZIJ-UHFFFAOYSA-N   |

Physicochemical properties such as pKa, LogP, and aqueous solubility for **AVN-322** are not publicly available in the reviewed literature. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

## Mechanism of Action and Signaling Pathway

**AVN-322** exerts its pharmacological effects through the selective blockade of the 5-HT<sub>6</sub> receptor. This G-protein coupled receptor (GPCR) is primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT<sub>6</sub> receptor involves its coupling to a stimulatory G-protein (G<sub>αs</sub>), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and memory formation.[1]

Furthermore, the 5-HT<sub>6</sub> receptor has been shown to interact with other signaling molecules, including the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR), which are implicated in neuronal function and plasticity.[2] By antagonizing this receptor, **AVN-322** is thought to modulate cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[3]



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**AVN-322** blocks the 5-HT6 receptor signaling pathway.

## Preclinical and Clinical Data Summary

**AVN-322** has undergone extensive preclinical evaluation and a Phase I clinical trial. The key findings are summarized in the tables below.

## In Vitro Pharmacology

| Parameter                               | Value       | Assay Type   |
|---|-------------|--|
| Binding Affinity (K <sub>i</sub> )      | 0.389 nM    | Competitive radioligand ([ <sup>3</sup> H]LSD) binding assay.[4] |
| Functional Antagonism (K <sub>i</sub> ) | 1.51–3.7 nM | Serotonin-induced cAMP production in HEK-293 cells.[4]           |
| IC <sub>50</sub>                        | 0.84 nM     | Radiolabeled [ <sup>3</sup> H]LSD binding inhibition.            |
| EC <sub>50</sub>                        | 7.2 nM      | Inhibition of serotonin-induced cAMP production.                 |

**AVN-322** demonstrates high selectivity for the 5-HT<sub>6</sub> receptor, with over 2,500-fold selectivity against more than 60 other GPCRs, ion channels, and transporters.

## Pharmacokinetics

While specific pharmacokinetic parameters from preclinical studies are not publicly detailed, reports indicate that **AVN-322** exhibits high oral bioavailability and favorable blood-brain barrier (BBB) penetration.

## In Vivo Efficacy

**AVN-322** has demonstrated pro-cognitive effects in rodent models of cognitive impairment.

| Animal Model | Inducing Agent | AVN-322 Dose             | Outcome                                    |
|--------------|----------------|--------------------------|--|
| Rat          | Scopolamine    | 0.1 and 1.0 mg/kg (i.p.) | Significantly restored memory.             |
| Rat          | Scopolamine    | 0.2 mg/kg (p.o.)         | Significantly restored memory.             |
| Rat          | MK-801         | Not specified            | Significantly restored cognitive function. |

## Safety and Tolerability

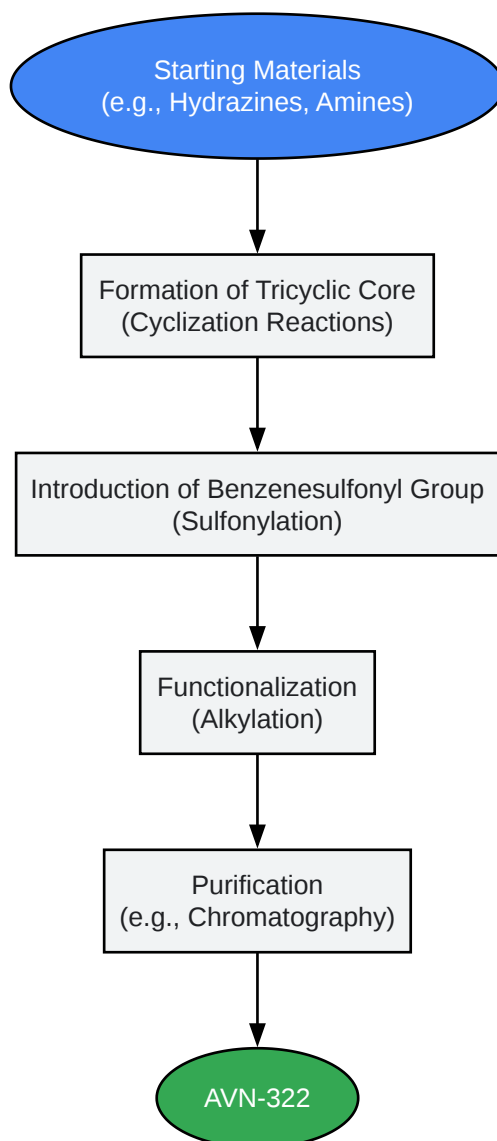
| Study Type                         | Key Findings   |
|------------------------------------|--|
| Preclinical Toxicology             | Good safety profile reported. Specific MTD and LD <sub>50</sub> values are not publicly available.                                   |
| Mutagenicity (Ames Test)           | Presumed to be non-mutagenic based on progression to clinical trials, though specific results are not published.                     |
| Cardiovascular Safety (hERG Assay) | Likely conducted as part of standard preclinical safety assessment, but specific IC <sub>50</sub> values are not publicly available. |
| Phase I Clinical Trial             | Completed in 2010. AVN-322 was well-tolerated across a wide range of doses with no adverse events observed.                          |

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **AVN-322** are not fully available in the public domain. However, based on standard methodologies in pharmacology and drug development, the following sections outline the likely procedures employed.

## Synthesis of AVN-322

The synthesis of **AVN-322**, a complex triazatricyclo compound, likely involves a multi-step synthetic route. While the exact process is proprietary, a general approach for similar structures would include the formation of the core tricyclic framework through cyclization reactions, followed by the introduction of the benzenesulfonyl group and subsequent functionalization of the side chains via alkylation.



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A generalized workflow for the synthesis of **AVN-322**.

## In Vitro Metabolic Stability Assay

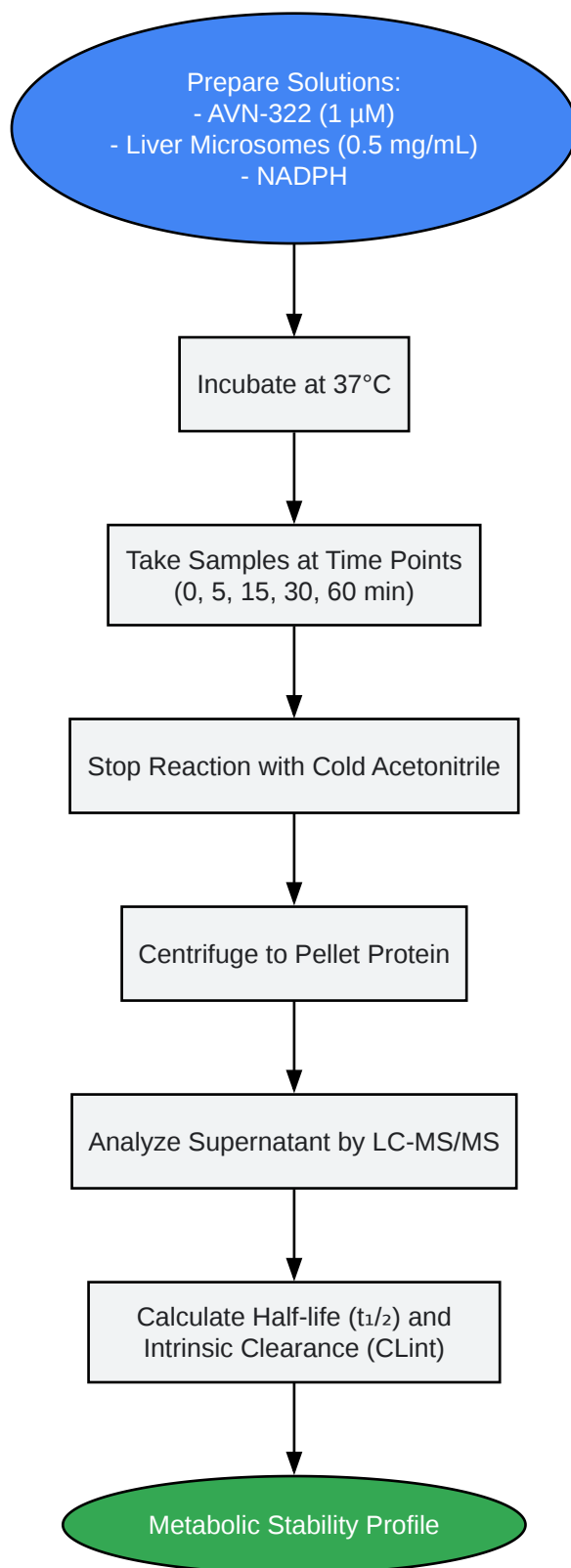
The metabolic stability of **AVN-322** was likely assessed using liver microsomes to predict its in vivo clearance.

Methodology:

- Preparation: A solution of **AVN-322** (typically at a concentration of 1  $\mu\text{M}$ ) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (from human or animal species) are thawed

and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.

- Incubation: The compound and microsome solutions are mixed and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
- Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (**AVN-322**).
- Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the concentration versus time, the half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) are calculated.



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